molecular formula C9H12ClN3O B2580571 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 64928-55-8

1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B2580571
CAS No.: 64928-55-8
M. Wt: 213.67
InChI Key: VFQPYJTVVDTJSI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodiazole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as glyoxal or its derivatives, under acidic conditions.

    Introduction of the Aminoethyl Group: The benzodiazole core is then reacted with ethylene diamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the aminoethyl group.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon or platinum oxide are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Dihydrobenzodiazoles.

    Substitution Products: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

1-(2-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

    1-(2-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazole: Lacks the carbonyl group, affecting its reactivity and biological activity.

    2-(2-Aminoethyl)-1,3-benzodiazole: Differently substituted, leading to variations in chemical and biological properties.

Uniqueness: 1-(2-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.ClH/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13;/h1-4H,5-6,10H2,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQPYJTVVDTJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64928-55-8
Record name 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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